trans-2,3-Dibromo-2-butene-1,4-diol

Catalog No.
S599706
CAS No.
3234-02-4
M.F
C4H6Br2O2
M. Wt
245.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,3-Dibromo-2-butene-1,4-diol

CAS Number

3234-02-4

Product Name

trans-2,3-Dibromo-2-butene-1,4-diol

IUPAC Name

(E)-2,3-dibromobut-2-ene-1,4-diol

Molecular Formula

C4H6Br2O2

Molecular Weight

245.9 g/mol

InChI

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+

InChI Key

MELXIJRBKWTTJH-ONEGZZNKSA-N

SMILES

C(C(=C(CO)Br)Br)O

Solubility

10 to 50 mg/mL at 70° F (NTP, 1992)

Synonyms

dibromobutenediol

Canonical SMILES

C(C(=C(CO)Br)Br)O

Isomeric SMILES

C(/C(=C(/CO)\Br)/Br)O

Organic Synthesis:

trans-2,3-Dibromo-2-butene-1,4-diol finds application as a versatile building block in organic synthesis due to the presence of both a reactive double bond and two hydroxyl groups. These functional groups allow for various transformations, including:

  • Diels-Alder reactions: The double bond can participate in Diels-Alder cycloadditions to form cyclic structures.
  • Substitution reactions: The hydroxyl groups can be readily substituted with other functional groups, such as ethers, esters, or amines, through various nucleophilic substitution reactions.
  • Oxidation reactions: The diol can be oxidized to the corresponding diketone using oxidizing agents like potassium permanganate or chromic acid.

These transformations enable the synthesis of various complex molecules, including pharmaceuticals, natural products, and functional materials.

Precursor for Bioactive Compounds:

Studies suggest that trans-2,3-Dibromo-2-butene-1,4-diol exhibits potential biological activities, including:

  • Antimicrobial activity: Research indicates that the compound possesses antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
  • Cytotoxic activity: The diol has shown cytotoxic activity against some cancer cell lines, suggesting its potential as an anticancer agent. However, further research is needed to explore its efficacy and safety in this context.

These preliminary findings warrant further investigation of the potential therapeutic applications of trans-2,3-Dibromo-2-butene-1,4-diol.

Research Probe:

The unique combination of functional groups in trans-2,3-Dibromo-2-butene-1,4-diol makes it a valuable tool in various research applications, including:

  • Chemical labeling: The diol can be used to introduce a bromine tag into molecules, enabling their detection and characterization through various analytical techniques.
  • Study of biological processes: The compound can be employed to probe specific biological processes involving interactions with hydroxyl groups or double bonds.

trans-2,3-Dibromo-2-butene-1,4-diol is a halogenated organic compound with the molecular formula C₄H₆Br₂O₂ and a molecular weight of approximately 245.9 g/mol. It appears as a white crystalline solid with a melting point ranging from 112 to 114 °C and a predicted boiling point of about 318.1 °C . This compound is soluble in water, with solubility reported between 1-5 g per 100 mL at 21 °C . It is stable under standard conditions but incompatible with strong oxidizing agents .

Typical of alcohols and halogenated compounds:

  • Dehydrohalogenation: Removal of hydrogen bromide can lead to the formation of alkenes.
  • Esterification: Reacts with carboxylic acids to form esters.
  • Oxidation: Can be oxidized to aldehydes or ketones when treated with strong oxidizing agents.
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions .

Trans-2,3-Dibromo-2-butene-1,4-diol can be synthesized through several methods:

  • Bromination of Butadiene: The compound can be formed by brominating butadiene in the presence of a suitable solvent.
  • Addition Reactions: Reaction of bromine with 2-butene followed by hydration can yield trans-2,3-Dibromo-2-butene-1,4-diol.
  • Halohydrin Formation: The reaction of an alkene with bromine in water can produce halohydrins that can be further processed to yield this compound .

Trans-2,3-Dibromo-2-butene-1,4-diol has several applications:

  • Laboratory Reagent: Used in chemical synthesis and research.
  • Intermediate in Organic Synthesis: Serves as a precursor for various organic compounds.
  • Coating Products: Utilized in formulations for coatings and surface treatments due to its reactivity and stability .

Interaction studies for trans-2,3-Dibromo-2-butene-1,4-diol primarily focus on its reactivity with biological systems and other chemicals. Its halogenated nature suggests potential interactions with nucleophiles and electrophiles. Studies on similar compounds indicate that such interactions may lead to significant biological effects, including toxicity or antimicrobial properties .

Similar Compounds: Comparison

Several compounds share structural similarities with trans-2,3-Dibromo-2-butene-1,4-diol:

Compound NameMolecular FormulaUnique Features
2-BromobutaneC₄H₉BrA saturated brominated hydrocarbon
1,4-DibromobutaneC₄H₈Br₂Contains two bromine atoms at terminal positions
3-BromopropeneC₃H₅BrAn alkene with one bromine substituent
trans-2-BromobuteneC₄H₇BrUnsaturated compound with one bromine atom

The uniqueness of trans-2,3-Dibromo-2-butene-1,4-diol lies in its dual functional groups (bromine and diol), which provide distinctive reactivity patterns not found in the other compounds listed above. This makes it particularly valuable in synthetic organic chemistry and material science applications .

Physical Description

Crystals or white powder. (NTP, 1992)

XLogP3

0.1

Melting Point

234 to 237 °F (NTP, 1992)

UNII

W297831A99

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H317 (97.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3234-02-4
21285-46-1

Wikipedia

(E)-2,3-dibromo-2-butene-1,4-diol

General Manufacturing Information

2-Butene-1,4-diol, 2,3-dibromo-: ACTIVE

Dates

Modify: 2023-08-15

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